2-chloro-6-phenyl-2',4'-di-1-piperidinyl-4,5'-bipyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6/c25-23-27-20(18-10-4-1-5-11-18)16-21(28-23)19-17-26-24(31-14-8-3-9-15-31)29-22(19)30-12-6-2-7-13-30/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWTEPBYUVQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)Cl)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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